N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 852366-02-0
VCID: VC8300209
InChI: InChI=1S/C21H19N3O7/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)31-13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C21H19N3O7
Molecular Weight: 425.4 g/mol

N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 852366-02-0

Cat. No.: VC8300209

Molecular Formula: C21H19N3O7

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide - 852366-02-0

Specification

CAS No. 852366-02-0
Molecular Formula C21H19N3O7
Molecular Weight 425.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19N3O7/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)31-13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Standard InChI Key FYLONGKIQVFTQZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Overview of the Compound

The compound "N-(2,5-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that appears to combine several functional groups:

  • Aromatic ring systems: A 2,5-dimethoxyphenyl group and a nitrobenzyl moiety.

  • Pyridine derivative: A dihydropyridine core with a carboxamide substituent.

  • Ester-like functionality: The presence of an oxy group connecting the nitrobenzyl moiety to the pyridine ring.

Such compounds are often investigated for their biological activity, including anti-inflammatory, antioxidant, or enzyme inhibition properties.

Functional Groups:

  • Dimethoxyphenyl Group: Known for contributing to electron-donating properties due to methoxy groups.

  • Nitrobenzyl Ether: Nitro groups are electron-withdrawing and can influence the reactivity and binding affinity of the compound in biological systems.

  • Dihydropyridine Core: This structure is central to calcium channel blockers and other pharmacologically active agents.

  • Carboxamide Group: Often involved in hydrogen bonding and increasing solubility in polar solvents.

Synthesis Pathways

Although specific synthesis details are not available in the provided results, compounds like this are typically synthesized through multi-step organic reactions:

  • Formation of the Dihydropyridine Core: Using Hantzsch synthesis or similar methods.

  • Attachment of Substituents: Functionalization of the pyridine core with groups like nitrobenzyl ether and carboxamide.

  • Final Modifications: Introduction of methoxy groups on the phenyl ring via methylation reactions.

Characterization Techniques

The structure and purity of such compounds are typically confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect functional groups like nitro (-NO₂), amide (-CONH₂), and ether (-O-).

  • X-Ray Crystallography: If solid-state structural details are required.

Potential Applications

Given its structure, this compound could have applications in:

  • Pharmaceutical Research: As a potential drug candidate due to its dihydropyridine core.

  • Enzyme Inhibition Studies: The nitro group may interact with specific enzymes.

  • Material Science: Aromatic ethers and amides are sometimes used in polymer chemistry.

Hypothetical Data Table

Below is an example of how characterization data might look for this compound:

TechniqueObservations/Results
Molecular FormulaC₁₆H₁₅N₃O₆
Molecular Weight~345 g/mol
Melting Point~200–210 °C (estimated)
IR SpectroscopyPeaks at ~3300 cm⁻¹ (NH), ~1600 cm⁻¹ (C=O), ~1500 cm⁻¹ (NO₂)
NMR SpectroscopySignals corresponding to aromatic protons, methoxy groups (~3.5 ppm), NH (~7–8 ppm)

If you can provide additional context or sources for this compound, I can refine this article further!

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator